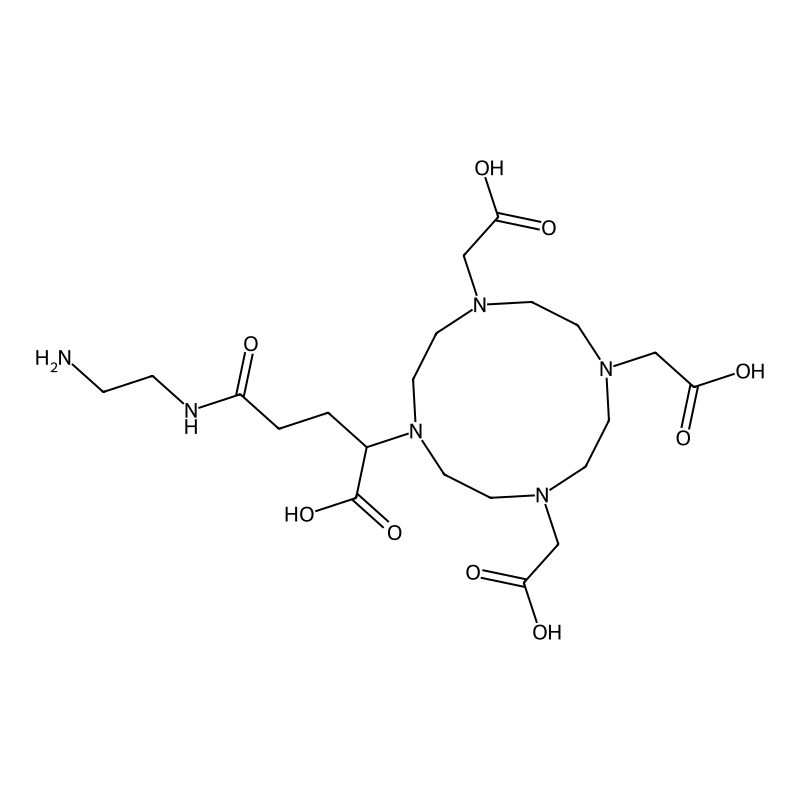

NH2-DOTA-GA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

NH2-DOTA-GA, or 2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid, is a bifunctional chelating agent derived from the DOTA framework. It features an amino group that enhances its reactivity and allows for conjugation with various biomolecules. The compound is notable for its ability to form stable complexes with metal ions, making it valuable in radiopharmaceutical applications and targeted drug delivery systems. Its structure includes multiple carboxymethyl groups that facilitate solubility and biocompatibility in biological systems .

NH2-DOTA-GA primarily functions by chelating metal ions. The mechanism involves:

- Metal ion coordination: The amine and carboxylate groups on the DOTA scaffold donate electron pairs to the metal ion, forming stable coordination bonds. []

- Targeted delivery/imaging: When conjugated to biomolecules, the metal complex can be selectively delivered to specific targets in the body based on the targeting properties of the biomolecule. [, ]

- MRI contrast enhancement: In the case of Gd complexes, the unpaired electrons on the Gd³⁺ ion interact with surrounding water molecules, altering their relaxation times and enhancing the MRI signal. []

- Toxicity: While generally considered non-toxic itself, the safety profile of NH2-DOTA-GA depends heavily on the metal ion it is complexed with. Some metal ions like Gadolinium can exhibit potential toxicity at high doses, particularly regarding nephrogenic systemic fibrosis. []

- Flammability: NH2-DOTA-GA is likely not highly flammable due to the lack of readily combustible functional groups.

- Reactivity: It can react with various chemicals, particularly those that can interact with the amine or carboxylate groups.

- Data: Safety data sheets from commercial suppliers might provide specific information on hazards and handling precautions.

NH2-DOTA-GA, also known by its chemical formula C21H38N6O9, is a versatile chelator molecule used in scientific research, particularly in the field of bioconjugation []. Here's a breakdown of its applications:

Labeling of Peptides and Antibodies

NH2-DOTA-GA's structure allows it to bind to biomolecules like peptides and antibodies. The molecule possesses a chelating group (DOTA) that can complex with metal ions like Gadolinium (Gd) []. This property makes NH2-DOTA-GA a valuable tool for labeling these biomolecules with Gd for various purposes. For instance, Gd-labeled biomolecules can be used in medical imaging techniques like Magnetic Resonance Imaging (MRI) []. By attaching NH2-DOTA-GA to a peptide or antibody targeting a specific tissue, researchers can use MRI to visualize and track the biomolecule's movement within the body [].

Drug Delivery Applications

The ability of NH2-DOTA-GA to chelate metal ions opens doors for its application in drug delivery systems. Drugs can be conjugated (linked) to NH2-DOTA-GA, and the chelator can then complex with a metal radioisotope for targeted drug delivery []. Radioactive isotopes can be used for imaging or therapeutic purposes. For example, a radioactive isotope like Lutetium-177 (177Lu) can be complexed with NH2-DOTA-GA conjugated to a tumor-targeting antibody. This approach allows researchers to deliver targeted radiation therapy to cancer cells while minimizing damage to healthy tissues [].

Other Potential Applications

The unique properties of NH2-DOTA-GA continue to be explored for various research applications. Due to its high affinity for certain metals and its bifunctional nature (containing a reactive group for biomolecule conjugation), NH2-DOTA-GA shows promise in other areas like:

- Complexation Reactions: It can coordinate with metal ions such as gallium, copper, and yttrium, forming stable metal-chelate complexes suitable for imaging and therapeutic applications .

- Oxidation Reactions: The amino group can undergo oxidation under certain conditions, potentially altering the compound's reactivity and stability.

- Substitution Reactions: NH2-DOTA-GA can react with various electrophiles to form new derivatives, expanding its utility in bioconjugation.

The biological activity of NH2-DOTA-GA is primarily linked to its role as a chelator in radiopharmaceuticals. Its ability to form stable complexes with radiometals allows for effective imaging and treatment of diseases such as cancer. Studies have demonstrated that NH2-DOTA-GA conjugates can enhance the targeting of specific tissues or tumors when linked to antibodies or peptides, improving therapeutic efficacy while minimizing systemic toxicity .

Several synthesis methods for NH2-DOTA-GA have been reported:

- Direct Functionalization of DOTA: The amino group can be introduced through direct reaction of DOTA with amine-containing reagents under controlled conditions.

- Click Chemistry: Utilizing azide-alkyne cycloaddition reactions allows for the efficient attachment of NH2-DOTA-GA to various biomolecules without the need for complex purification steps .

- Modification of Precursor Compounds: Starting from commercially available DOTA derivatives, NH2-DOTA-GA can be synthesized through a series of chemical transformations that introduce the amino functionality .

NH2-DOTA-GA has diverse applications in:

- Radiopharmaceuticals: Used as a chelator for radiometals in imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

- Targeted Drug Delivery: Conjugated to antibodies or peptides for targeted therapy in oncology.

- Bioconjugation: Serves as a versatile building block for creating complex biomolecular constructs in research and clinical settings .

Studies on NH2-DOTA-GA interactions focus on its binding affinity with various metal ions and biomolecules. The stability of metal complexes formed by NH2-DOTA-GA is critical for its effectiveness in diagnostic imaging. Research indicates that the binding kinetics and thermodynamics of these interactions can be finely tuned by modifying the chemical environment or the substituents on the DOTA framework .

Several compounds share structural similarities with NH2-DOTA-GA, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DOTA | Tetraazacyclododecane derivative | Widely used but lacks amino functionality |

| DOTAGA | Acyclic derivative of DOTA | Contains an additional acetic acid moiety |

| DFO | Desferrioxamine derivative | Primarily used for iron chelation |

| DTPA | Diethylenetriaminepentaacetic acid | Less selective than DOTA-based compounds |

NH2-DOTA-GA is unique due to its bifunctionality, allowing it to serve both as a chelator and a reactive site for further conjugation, which enhances its versatility in biomedical applications compared to other similar compounds .